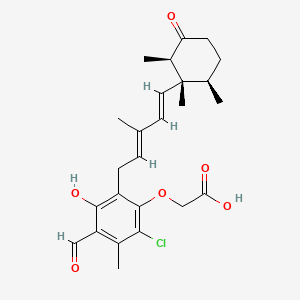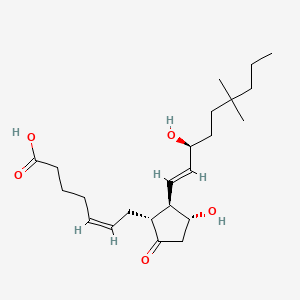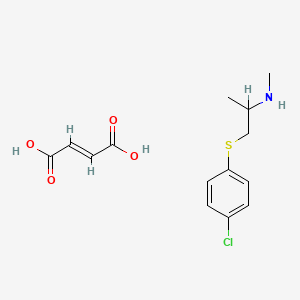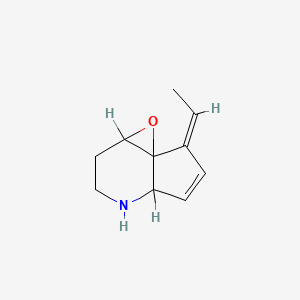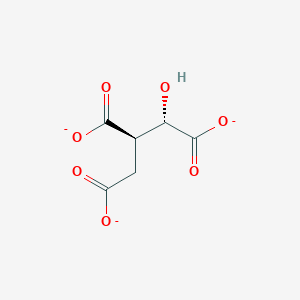
L-threo-isocitrate(3-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-threo-isocitrate(3-) is an isocitrate(3-) that is the conjugate base of L-threo-isocitric acid. It has a role as a fundamental metabolite. It is a conjugate base of a L-threo-isocitric acid. It is an enantiomer of a D-threo-isocitrate(3-).
Applications De Recherche Scientifique
Enzymatic Properties and Functions
- L-threo-isocitrate is a substrate for the enzyme isocitrate lyase, which is crucial in various organisms. For instance, it plays a significant role in the glyoxylate cycle in Chlorella pyrenoidosa, essential for converting threo-d(s)-isocitrate into glyoxylate and succinic acid (John & Syrett, 1967). Similar enzymatic functions are observed in the fern Anemia phyllitidis and yeast Saccharomyces cerevisiae, where isocitrate lyase is key in metabolizing short-chain fatty acids and essential for gluconeogenesis in germinating fatty seedlings (Gemmrich, 1979); (López-Boado et al., 1988).
Biochemical Analysis and Applications
- L-threo-isocitrate has been utilized in the study of enzymes like isocitrate dehydrogenase. Its structure and the effect of phosphorylation have been analyzed in Escherichia coli (Hurley et al., 1989). Additionally, it has been instrumental in exploring enzyme regulation in Corynebacterium glutamicum, a significant amino acid-producing organism (Reinscheid et al., 1994).
Therapeutic and Biotechnological Uses
- Studies have shown that Ds(+)-threo-isocitric acid, derived from ethanol, has potential therapeutic uses. It has been found to alleviate neurointoxication and improve memory and learning in laboratory rats exposed to heavy metals, suggesting its antioxidant activity (Morgunov et al., 2019). Its effectiveness in reducing oxidative stress has also been confirmed in infusorian Paramecium caudatum, stressed by hydrogen peroxide and heavy metal salts (Morgunov et al., 2018).
Agricultural and Microbial Research
- In the context of agriculture, the enzymatic activity of L-threo-isocitrate in fungi like Phycomyces blakesleeanus and Aspergillus nidulans has been analyzed for potential applications in fungal biology and catabolite inactivation studies (Rúa et al., 1990); (Lucas et al., 1997).
Propriétés
Nom du produit |
L-threo-isocitrate(3-) |
|---|---|
Formule moléculaire |
C6H5O7-3 |
Poids moléculaire |
189.1 g/mol |
Nom IUPAC |
(1S,2R)-1-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O7/c7-3(8)1-2(5(10)11)4(9)6(12)13/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13)/p-3/t2-,4+/m1/s1 |
Clé InChI |
ODBLHEXUDAPZAU-FONMRSAGSA-K |
SMILES isomérique |
C([C@H]([C@@H](C(=O)[O-])O)C(=O)[O-])C(=O)[O-] |
SMILES canonique |
C(C(C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3Z,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(2S,3R,4S)-4-[(2S,4R,5S,6R)-2,4-dihydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B1237465.png)
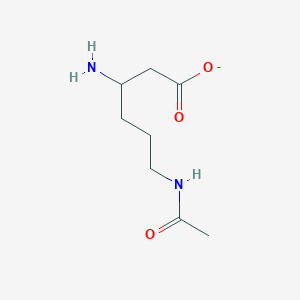
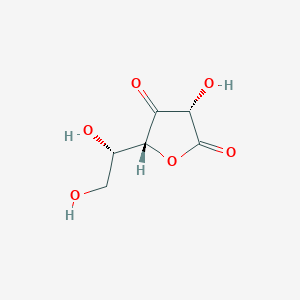
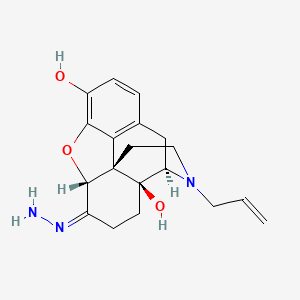
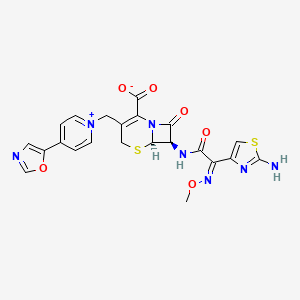
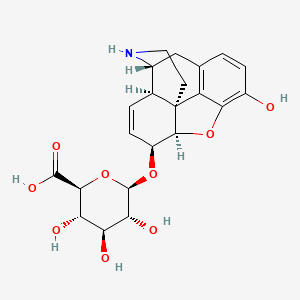
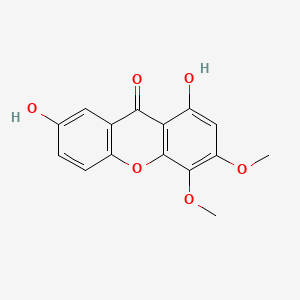
![[Fe4S4] cluster](/img/structure/B1237477.png)


